2-Fluoro-4-(1,3-oxazol-2-yl)benzaldehyde
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Overview
Description
2-Fluoro-4-(1,3-oxazol-2-yl)benzaldehyde is an organic compound with the molecular formula C10H6FNO2 It is characterized by the presence of a fluorine atom, an oxazole ring, and a benzaldehyde group
Mechanism of Action
Target of Action
Similar compounds have been reported to exhibit a wide spectrum of biological activities, including antifungal , anti-inflammatory , antitumor , and antiHIV activities.
Mode of Action
It’s worth noting that similar compounds have shown promising inhibitory activity for protein tyrosine phosphatase-1b (ptb-1b) and in vivo antidiabetic activity .
Biochemical Pathways
Similar compounds have been reported to interact with various biochemical pathways, leading to a wide range of biological effects .
Result of Action
Similar compounds have been reported to exhibit a wide range of biological activities .
Action Environment
Such factors can significantly impact the effectiveness of similar compounds .
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method involves the reaction of 2-fluorobenzaldehyde with 2-amino-2-oxazoline under specific conditions to form the desired compound .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing optimized reaction conditions to ensure high yield and purity. The use of catalysts and controlled reaction environments is crucial to achieve efficient production.
Chemical Reactions Analysis
Types of Reactions: 2-Fluoro-4-(1,3-oxazol-2-yl)benzaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The fluorine atom can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).
Major Products Formed:
Oxidation: 2-Fluoro-4-(1,3-oxazol-2-yl)benzoic acid.
Reduction: 2-Fluoro-4-(1,3-oxazol-2-yl)benzyl alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-Fluoro-4-(1,3-oxazol-2-yl)benzaldehyde has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and as a probe in biochemical assays.
Industry: It can be used in the production of specialty chemicals and materials with specific properties.
Comparison with Similar Compounds
2-Fluoro-4-(1,3-thiazol-2-yl)benzaldehyde: Similar structure but with a thiazole ring instead of an oxazole ring.
2-Fluoro-4-(1,3-imidazol-2-yl)benzaldehyde: Contains an imidazole ring instead of an oxazole ring.
Uniqueness: 2-Fluoro-4-(1,3-oxazol-2-yl)benzaldehyde is unique due to the presence of the oxazole ring, which imparts specific electronic and steric properties. This makes it particularly useful in applications where precise molecular interactions are required .
Biological Activity
2-Fluoro-4-(1,3-oxazol-2-yl)benzaldehyde is a compound that has garnered attention due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a comprehensive overview of its biological activity, synthesis, and potential applications based on recent studies.
Chemical Structure and Synthesis
The molecular structure of this compound features a benzaldehyde moiety substituted with a fluorine atom and an oxazole ring. The synthesis typically involves the reaction of appropriate precursors under controlled conditions to yield the desired compound. The oxazole ring is known for its diverse biological activities, which enhances the pharmacological profile of the resultant compound.
Antimicrobial Activity
Research indicates that compounds containing the oxazole nucleus exhibit significant antimicrobial properties. For instance, derivatives of 1,3-oxazoles have shown effectiveness against various bacterial strains. A study highlighted that certain synthesized compounds demonstrated potent antibacterial activity with minimum inhibitory concentration (MIC) values as low as 62.5 µg/mL against Gram-positive and Gram-negative bacteria, including Staphylococcus aureus and Escherichia coli .
Compound | MIC (µg/mL) | Target Organism |
---|---|---|
4b | 62.5 | Bacillus subtilis |
4b | 62.5 | Staphylococcus aureus |
4b | 62.5 | Escherichia coli |
Anticancer Activity
The anticancer potential of this compound has been explored through various studies focusing on its inhibitory effects on key cancer-related enzymes. For example, compounds derived from this scaffold have shown inhibition against protein kinases such as EGFR and HER2 with IC50 values in the nanomolar range (0.224 - 0.886 µM) . These findings suggest that this compound could play a role in targeted cancer therapies.
Enzyme | IC50 (µM) |
---|---|
EGFR | 0.224 |
HER2 | 0.279 |
VEGFR2 | 0.565 |
CDK2 | 0.886 |
The mechanism by which this compound exerts its biological effects is believed to involve interaction with specific biological targets such as enzymes and receptors involved in cell proliferation and survival pathways. The presence of the oxazole ring is crucial for these interactions due to its ability to mimic nucleobases and interact with DNA and RNA structures .
Case Studies
- Antibacterial Efficacy : In a study evaluating various oxazole derivatives, it was found that those containing the 2-fluoro substitution exhibited enhanced antibacterial activity compared to their non-fluorinated counterparts. This suggests that fluorination may increase lipophilicity or alter the electronic properties of the compound, enhancing its interaction with bacterial membranes .
- Cytotoxicity Against Cancer Cells : A detailed investigation into the cytotoxic effects of related compounds revealed that certain derivatives induced apoptosis in cancer cell lines such as HepG2 and MCF-7, demonstrating their potential as anticancer agents . The apoptotic pathway was confirmed through caspase activation assays.
Properties
IUPAC Name |
2-fluoro-4-(1,3-oxazol-2-yl)benzaldehyde |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6FNO2/c11-9-5-7(1-2-8(9)6-13)10-12-3-4-14-10/h1-6H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CHNVAMKQXXIFCZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C2=NC=CO2)F)C=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6FNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.16 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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